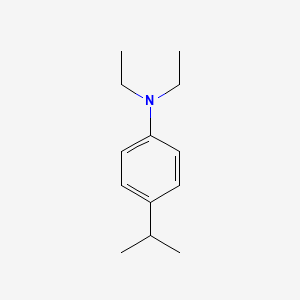
N,N'-(Butane-1,4-diyl)di(4,5-dihydro-1,3-oxazole-2-carboxamide)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N’-(Butane-1,4-diyl)di(4,5-dihydro-1,3-oxazole-2-carboxamide): is a synthetic organic compound characterized by its unique structure, which includes a butane-1,4-diyl backbone and two oxazole rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-(Butane-1,4-diyl)di(4,5-dihydro-1,3-oxazole-2-carboxamide) typically involves the reaction of butane-1,4-diamine with oxazole-2-carboxylic acid derivatives under specific conditions. The reaction is often carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bonds. The reaction conditions may include:
- Solvent: Dimethylformamide (DMF) or dichloromethane (DCM)
- Temperature: Room temperature to 60°C
- Reaction time: 12-24 hours
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions: N,N’-(Butane-1,4-diyl)di(4,5-dihydro-1,3-oxazole-2-carboxamide) can undergo various chemical reactions, including:
Oxidation: The oxazole rings can be oxidized to form oxazoles with different substituents.
Reduction: The compound can be reduced to form derivatives with altered functional groups.
Substitution: The hydrogen atoms on the oxazole rings can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) under acidic or basic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Halogenating agents such as bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce halogen atoms or other functional groups.
Aplicaciones Científicas De Investigación
Chemistry: N,N’-(Butane-1,4-diyl)di(4,5-dihydro-1,3-oxazole-2-carboxamide) is used as a building block in the synthesis of more complex molecules
Biology: In biological research, this compound can be used as a probe to study enzyme interactions and protein-ligand binding. Its ability to form stable complexes with biomolecules makes it valuable in biochemical assays.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its structural features may allow it to interact with specific biological targets, leading to the development of therapeutic agents.
Industry: In the industrial sector, N,N’-(Butane-1,4-diyl)di(4,5-dihydro-1,3-oxazole-2-carboxamide) can be used in the production of polymers and advanced materials. Its incorporation into polymer chains can enhance the mechanical and thermal properties of the resulting materials.
Mecanismo De Acción
The mechanism of action of N,N’-(Butane-1,4-diyl)di(4,5-dihydro-1,3-oxazole-2-carboxamide) involves its interaction with specific molecular targets. The oxazole rings can form hydrogen bonds and other non-covalent interactions with proteins and enzymes, modulating their activity. The butane-1,4-diyl backbone provides structural stability, allowing the compound to maintain its conformation and interact effectively with its targets.
Comparación Con Compuestos Similares
N,N’-(Butane-1,4-diyl)bis(1,2-dimethyl-1H-imidazol-3-ium) dibromide: This compound has a similar butane-1,4-diyl backbone but features imidazole rings instead of oxazole rings.
4,4’-(Butane-1,4-diyl)bis(4-methyl-1,2-dioxolane-3,5-dione): This compound also has a butane-1,4-diyl backbone but includes dioxolane rings.
Uniqueness: N,N’-(Butane-1,4-diyl)di(4,5-dihydro-1,3-oxazole-2-carboxamide) is unique due to its specific combination of oxazole rings and a butane-1,4-diyl backbone. This structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Propiedades
Número CAS |
77124-74-4 |
|---|---|
Fórmula molecular |
C12H18N4O4 |
Peso molecular |
282.30 g/mol |
Nombre IUPAC |
N-[4-(4,5-dihydro-1,3-oxazole-2-carbonylamino)butyl]-4,5-dihydro-1,3-oxazole-2-carboxamide |
InChI |
InChI=1S/C12H18N4O4/c17-9(11-15-5-7-19-11)13-3-1-2-4-14-10(18)12-16-6-8-20-12/h1-8H2,(H,13,17)(H,14,18) |
Clave InChI |
XDQFZGYYCKNNQQ-UHFFFAOYSA-N |
SMILES canónico |
C1COC(=N1)C(=O)NCCCCNC(=O)C2=NCCO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


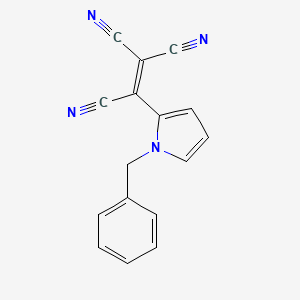
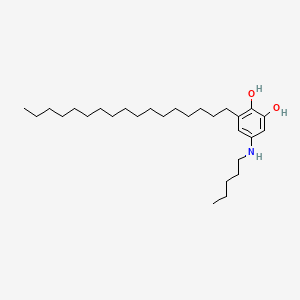
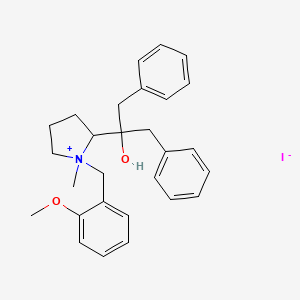
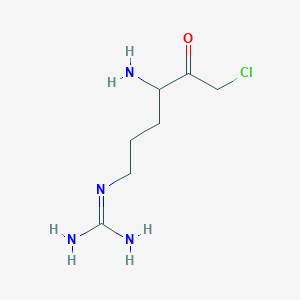
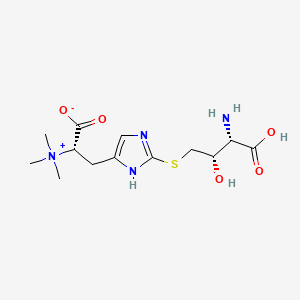
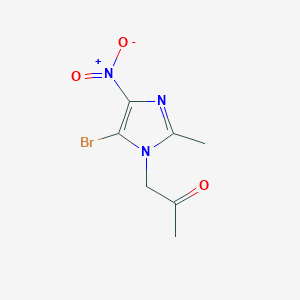

![Trimethyl[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane](/img/structure/B14440296.png)
![3-Methyl-2H-[1]benzopyrano[2,3-d]pyrimidine-2,4(3H)-dione](/img/structure/B14440312.png)
![2,2-Dichloro-N-[2-(methoxyimino)ethyl]-N-(prop-2-en-1-yl)acetamide](/img/structure/B14440316.png)


![({[(2H-1,3-Benzodioxol-5-yl)methylidene]amino}oxy)acetonitrile](/img/structure/B14440325.png)
